BE“GHE Foundational & Exploratory

Check Availability & Pricing

(S)-2-Aminononanoic acid CAS number and
chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (S)-2-Aminononanoic acid

Cat. No.: B554682

An In-depth Technical Guide to (S)-2-
Aminononanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

CAS Number: 133444-84-5

(S)-2-Aminononanoic acid is a non-proteinogenic a-amino acid, characterized by a nine-
carbon aliphatic side chain. This lipoamino acid is of significant interest in medicinal chemistry
and drug development due to its potential to modulate the physicochemical properties of
peptides and other bioactive molecules. Its incorporation can enhance lipophilicity, which may
improve membrane interaction, permeability, and overall therapeutic efficacy.
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Physicochemical and Spectroscopic Data
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The following tables summarize key physicochemical and predicted spectroscopic data for
(S)-2-Aminononanoic acid.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula CoH19NO2 [1]

Molecular Weight 173.25 g/mol [1]

Predicted Boiling Point 284.5+23.0°C ChemicalBook
Predicted Density 0.985 £ 0.06 g/cm3 ChemicalBook
Predicted pKa 2.55+0.24 ChemicalBook
Appearance White to off-white solid ChemicalBook

Table 2: Predicted Spectroscopic Data

Technique Predicted Peaks/Signals

The spectrum is expected to show a triplet for
the a-proton, multiplets for the methylene
protons of the alkyl chain, and a triplet for the
1H NMR _ _ _
terminal methyl group. The chemical shifts of
the amine and carboxylic acid protons will be

solvent-dependent.

The spectrum will feature a signal for the

carbonyl carbon, the a-carbon, and distinct
13C NMR signals for the seven methylene carbons and

the terminal methyl carbon of the nonanoyl

chain.

The molecular ion peak [M]+ is expected at m/z
M Spect . 173.14. Common fragments would result from
ass Spectrometr
P Y the loss of the carboxyl group and fragmentation

along the alkyl chain.
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Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of (S)-2-Aminononanoic acid
is not readily available in the reviewed literature, its synthesis can be approached through
established methods for the preparation of non-proteinogenic a-amino acids. The Strecker
synthesis and the amidomalonate synthesis are two common and adaptable methods.[2][3] An
enantioselective approach is crucial to obtain the desired (S)-enantiomer.

Conceptual Experimental Protocol: Enantioselective
Strecker Synthesis

This protocol is a generalized procedure and would require optimization for this specific target
molecule.

Objective: To synthesize (S)-2-Aminononanoic acid from octanal.
Materials:

Octanal

(R)-Phenylglycinol (as a chiral auxiliary)

o Trimethylsilyl cyanide (TMSCN)

e Methanol

e Hydrochloric acid (concentrated)

e Sodium hydroxide

 Diethyl ether

e Magnesium sulfate

o Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:
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e Formation of Chiral Imine:

o In a round-bottom flask, dissolve octanal and a stoichiometric equivalent of (R)-
phenylglycinol in a suitable solvent like methanol.

o Stir the reaction mixture at room temperature. The reaction progress can be monitored by
TLC or GC-MS.

o Upon completion, the solvent is removed under reduced pressure to yield the crude chiral
imine.

o Diastereoselective Cyanation:

[¢]

Dissolve the crude imine in a non-polar solvent such as toluene.

[¢]

Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.

[e]

Add trimethylsilyl cyanide (TMSCN) dropwise to the cooled solution.

o

Allow the reaction to stir for several hours at low temperature. The progress is monitored
by TLC.

o

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium
bicarbonate.

e Hydrolysis and Removal of Chiral Auxiliary:

o The resulting a-aminonitrile is hydrolyzed without purification. Add concentrated
hydrochloric acid and heat the mixture to reflux.

o The hydrolysis is typically complete within several hours, converting the nitrile to a
carboxylic acid and cleaving the chiral auxiliary.

o After cooling, the aqueous solution is washed with diethyl ether to remove the chiral
auxiliary.

e |solation and Purification:
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o The pH of the aqueous layer is adjusted to the isoelectric point of the amino acid (around
pH 6) using a base like sodium hydroxide, leading to the precipitation of the crude (S)-2-
Aminononanoic acid.

o The precipitate is collected by filtration, washed with cold water, and dried.

o Further purification can be achieved by recrystallization from a suitable solvent system
(e.g., water/ethanol).

Conc. HCI, Heat
TMSCN

(R)-Phenylglycinol

+ TMSCN a-Aminonitrile

(diastereomeric mixture)

Chiral Imine (S)-2-Aminononanoic Acid

Click to download full resolution via product page

Caption: Generalized workflow for the enantioselective Strecker synthesis of (S)-2-
Aminononanoic acid.

Biological Activity and Applications in Drug
Development

(S)-2-Aminononanoic acid belongs to the class of lipoamino acids. These molecules are
valuable in drug design for their ability to modify the properties of parent compounds,
particularly peptides.[4][5] The incorporation of a lipidic amino acid can enhance the therapeutic
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potential of peptides by increasing their hydrophobicity, which can lead to improved membrane
interaction, stability against proteolysis, and bioavailability.[6][7][8]

While specific biological activity data for (S)-2-Aminononanoic acid is limited in the available
literature, a study on the closely related (S)-2-aminooctanoic acid (a C8 analogue) provides a
strong indication of its potential applications. In this study, (S)-2-aminooctanoic acid was used
to modify an antimicrobial peptide (AMP) derived from lactoferricin B. The modification resulted
in a significant improvement in the peptide's antimicrobial activity.[9]

Table 3: Antimicrobial Activity of a Lactoferricin B-Derived Peptide Modified with (S)-2-
Aminooctanoic Acid

. MIC of C-terminally
MIC of Unmodified

Bacterial Strain . Modified Peptide Fold Improvement
Peptide (pg/mL)
(ng/mL)
Escherichia coli >400 25 >16
Bacillus subtilis >400 50 >8
Salmonella
_ >400 100 >4
typhimurium
Pseudomonas
_ >400 200 >2
aeruginosa
Staphylococcus
>400 400 >1
aureus

(Data sourced from a study on (S)-2-aminooctanoic acid)[9]

The proposed mechanism for this enhanced activity is the increased lipophilicity of the peptide,
which facilitates its interaction with and disruption of the bacterial cell membrane. It is
hypothesized that (S)-2-Aminononanoic acid, with its longer alkyl chain, would confer even
greater hydrophobicity, potentially leading to similar or even more potent antimicrobial effects
when conjugated to peptides.

Logical Relationship in Peptide Modification

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/31676352/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7544725/
https://www.researchgate.net/publication/344318285_Impact_of_non-proteinogenic_amino_acids_in_the_discovery_and_development_of_peptide_therapeutics
https://www.benchchem.com/product/b554682?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29177937/
https://pubmed.ncbi.nlm.nih.gov/29177937/
https://www.benchchem.com/product/b554682?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The decision to incorporate a lipoamino acid like (S)-2-Aminononanoic acid into a peptide
therapeutic is driven by the goal of improving its drug-like properties.

Peptide Therapeutic with
Poor Pharmacokinetics

Incorporate (S)-2-Aminononanoic Acid

Increased Lipophilicity

Improved Membrane Interaction Improved Proteolytic Stability

@d Therapeutic@

Click to download full resolution via product page

Caption: Logical workflow for enhancing peptide therapeutics using (S)-2-Aminononanoic
acid.

Conclusion and Future Directions

(S)-2-Aminononanoic acid is a promising building block for the development of novel
therapeutics, particularly in the field of peptide drugs. Its primary role is to enhance the
lipophilicity of molecules, thereby improving their interaction with biological membranes and
their overall pharmacokinetic profile. While detailed studies on this specific molecule are
sparse, research on homologous lipoamino acids strongly supports its potential in enhancing
antimicrobial activity and other therapeutic applications.
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Future research should focus on:

Developing and publishing detailed, optimized, and scalable enantioselective synthetic
protocols for (S)-2-Aminononanoic acid.

Systematically evaluating the impact of incorporating (S)-2-Aminononanoic acid into
various peptide scaffolds to quantify its effect on antimicrobial, anticancer, and other
biological activities.

Investigating the precise mechanism by which the nonanoyl side chain interacts with cell
membranes and influences the overall structure and function of the modified peptides.

Assessing the toxicology and pharmacokinetics of peptides modified with (S)-2-
Aminononanoic acid to ensure their safety and efficacy in preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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